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Compound of Interest

Compound Name: 4-Ethoxy-2-nitroaniline

Cat. No.: B1294931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of N-acetyl-4-ethoxyaniline, also known as phenacetin, is a classic example of an

electrophilic aromatic substitution reaction. This process is of significant interest in organic

synthesis as the resulting product, primarily 2-nitro-4-ethoxy-N-acetylaniline, serves as a

versatile intermediate in the development of various pharmaceutical compounds and dyes. The

acetyl group on the amine moderates the reactivity of the aromatic ring and directs the

incoming nitro group to the ortho position due to steric hindrance at the position ortho to the

ethoxy group. Careful control of the reaction conditions, particularly temperature, is crucial to

prevent over-nitration and the formation of unwanted byproducts. This document provides a

detailed protocol for the nitration of N-acetyl-4-ethoxyaniline, safety precautions, and a

summary of expected quantitative data.

Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the nitration of N-

acetyl-4-ethoxyaniline. The yield and melting point can vary based on the purity of the starting

materials and the precise control of the reaction conditions.
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Parameter Value

Starting Material N-acetyl-4-ethoxyaniline (Phenacetin)

Product 2-nitro-4-ethoxy-N-acetylaniline

Molecular Formula (Product) C₁₀H₁₂N₂O₄

Molecular Weight (Product) 224.21 g/mol

Typical Yield 60-70%

Appearance of Product Yellow crystalline solid

Melting Point (Product) 103-105 °C

Recrystallization Solvent 50% Ethanol in water

Experimental Protocol
This protocol details the nitration of N-acetyl-4-ethoxyaniline using a mixture of nitric acid and

glacial acetic acid.

Materials and Reagents:

N-acetyl-4-ethoxyaniline (Phenacetin)

Glacial Acetic Acid (CH₃COOH)

Concentrated Nitric Acid (HNO₃, 70%)

50% Ethanol solution

Ice

Distilled water

Equipment:

125 mL Erlenmeyer flask
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Magnetic stir plate and stir bar

Heating mantle or hot plate

Beakers

Graduated cylinders

Dropping funnel or pipette

Buchner funnel and filter flask

Filter paper

Melting point apparatus

Procedure:

Dissolution of Starting Material: In a 125 mL Erlenmeyer flask, dissolve approximately 2.0

grams of N-acetyl-4-ethoxyaniline in 20 mL of glacial acetic acid. Add a magnetic stir bar and

stir the mixture on a magnetic stir plate until all the solid has dissolved.

Addition of Nitrating Agent: Carefully and dropwise, add 1 mL of concentrated nitric acid to

the stirring solution.[1] The addition should be slow to control the exothermic reaction.

Heating the Reaction Mixture: Heat the reaction mixture to about 40-50°C for approximately

10-15 minutes.[1] It is important to monitor the temperature to avoid excessive heating which

can lead to the formation of byproducts.

Precipitation of the Product: After the heating period, remove the flask from the heat and

allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 60

mL of ice-cold water and swirl to induce precipitation of the crude product.[1]

Isolation of the Crude Product: Collect the precipitated yellow solid by vacuum filtration using

a Buchner funnel. Wash the crystals with a small amount of cold water to remove any

residual acid.
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Recrystallization and Purification: Transfer the crude product to a 50 mL Erlenmeyer flask.

Add approximately 15 mL of a 50% ethanol-water solution and heat the mixture to a gentle

boil to dissolve the solid.[1] If the solid does not completely dissolve, add small additional

portions of the hot solvent.

Crystallization: Once the solid is dissolved, allow the solution to cool slowly to room

temperature. The purified product will crystallize. To maximize the yield, place the flask in an

ice bath for an additional 10 minutes.

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration and

wash them with a small portion of cold water.[1] Allow the crystals to air dry completely on

the filter paper or in a desiccator.

Characterization: Weigh the final product to determine the yield and measure its melting

point to assess its purity.

Safety Precautions:

Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with

extreme care in a fume hood. Wear appropriate personal protective equipment (PPE),

including gloves, safety goggles, and a lab coat.

The nitration reaction is exothermic. Careful control of the addition of nitric acid and the

reaction temperature is essential to prevent a runaway reaction.

Handle all organic solvents in a well-ventilated area.

Experimental Workflow

Reaction Setup Reaction Product Isolation & Purification Analysis

Dissolve N-acetyl-4-ethoxyaniline
in Glacial Acetic Acid

Add Concentrated Nitric Acid
(dropwise)

Stirring Heat mixture to 40-50°C
(10-15 min)

Pour into Ice Water
to Precipitate Crude Product

Cool to RT
Vacuum Filter Crude Product Recrystallize from

50% Ethanol
Wash with cold water

Vacuum Filter Purified Product
Cool to crystallize

Dry the Final Product
Wash with cold water Determine Yield and

Melting Point
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Click to download full resolution via product page

Caption: Workflow for the nitration of N-acetyl-4-ethoxyaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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